2-amino-N-[4-chloro-2-(1H-pyrrole-2-carbonyl)phenyl]acetamide
Overview
Description
NSC140873, also known as 2-glycineamide-5-chlorophenyl 2-pyrryl ketone, is a compound that has garnered attention for its potential therapeutic applications. It is primarily recognized as an inhibitor of the interaction between the transcription factors RUNX1 and core-binding factor subunit beta (CBFβ). This interaction is crucial in the pathogenesis of certain leukemias, making NSC140873 a promising candidate for leukemia treatment .
Preparation Methods
The synthesis of NSC140873 involves the reaction of 2-glycineamide-5-chlorophenyl with 2-pyrrole ketone under specific conditions. The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and a catalyst to facilitate the process. The compound is known to have an unstable structure and can spontaneously convert to a benzodiazepine derivative, Ro5-3335, in solution .
Industrial production methods for NSC140873 are not well-documented, likely due to its primary use in research settings. the synthesis process would involve scaling up the laboratory procedures while ensuring the stability and purity of the compound.
Chemical Reactions Analysis
NSC140873 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: NSC140873 can be reduced using common reducing agents, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the chlorophenyl group, where the chlorine atom can be replaced by other substituents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
NSC140873 has several scientific research applications, including:
Chemistry: It is used as a model compound to study the inhibition of protein-protein interactions, particularly those involving transcription factors.
Biology: The compound is utilized in studies related to hematopoiesis and leukemogenesis, given its ability to inhibit the RUNX1-CBFβ interaction.
Medicine: NSC140873 shows potential in the treatment of leukemias that involve abnormalities in the RUNX1 and CBFβ genes. .
Industry: While its industrial applications are limited, NSC140873 can be used in the development of new therapeutic agents targeting protein-protein interactions.
Mechanism of Action
NSC140873 exerts its effects by inhibiting the interaction between the transcription factors RUNX1 and CBFβ. This interaction is essential for the regulation of gene expression involved in hematopoiesis. By disrupting this interaction, NSC140873 can inhibit the proliferation of leukemia cells that rely on RUNX1-CBFβ signaling. The compound’s molecular targets include the DNA-binding domains of RUNX1 and CBFβ, which form a heterodimer for gene regulation .
Comparison with Similar Compounds
NSC140873 is unique in its ability to spontaneously convert to a benzodiazepine derivative, Ro5-3335, in solution. This property distinguishes it from other RUNX1-CBFβ interaction inhibitors. Similar compounds include:
Ro5-3335: A benzodiazepine derivative that also inhibits the RUNX1-CBFβ interaction and has been studied for its anti-leukemic properties.
Ro24-7429: Another benzodiazepine analog with similar inhibitory effects on the RUNX1-CBFβ interaction
These compounds share the ability to inhibit the RUNX1-CBFβ interaction but differ in their chemical structures and stability. NSC140873’s instability and conversion to Ro5-3335 add a layer of complexity to its use and study.
Properties
IUPAC Name |
2-amino-N-[4-chloro-2-(1H-pyrrole-2-carbonyl)phenyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3O2/c14-8-3-4-10(17-12(18)7-15)9(6-8)13(19)11-2-1-5-16-11/h1-6,16H,7,15H2,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEMNVSCJOZIBEQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=C1)C(=O)C2=C(C=CC(=C2)Cl)NC(=O)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00301064 | |
Record name | NSC140873 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00301064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
106410-13-3 | |
Record name | NSC140873 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00301064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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